2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which are characterized by a fused pyrazole and pyrimidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The compound's IUPAC name reflects its structural features, indicating the presence of two methyl groups at positions 2 and 6 of the pyrazolo ring and a carboxylic acid group at position 3 of the pyrimidine ring.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Thermo Fisher Scientific, where it is available in different purities and forms. For instance, Thermo Fisher offers it with a purity of 97% and provides detailed specifications regarding its molecular weight and chemical properties .
2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is classified as an N-heterocyclic compound due to its incorporation of nitrogen atoms within its ring structure. It belongs to a broader category of bioactive compounds that have shown promise in therapeutic applications, particularly as enzyme inhibitors and anticancer agents .
The synthesis of 2,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves several synthetic routes that utilize starting materials like 3-aminopyrazoles and various electrophiles. One common method includes the cyclocondensation reaction between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. This approach allows for structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold .
The synthesis often requires specific conditions such as temperature control and solvent choice to optimize yields. For example, reactions may be conducted under reflux conditions in solvents like tetrahydrofuran or dimethylformamide. The purification of the resulting compounds typically involves recrystallization or chromatography techniques to achieve high purity levels .
The molecular structure of 2,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be represented with the following structural formula:
2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles. These include:
The reactivity of this compound is influenced by the functional groups present on the pyrazolo and pyrimidine rings. The carboxylic acid group can undergo protonation or deprotonation depending on the pH of the environment, affecting its solubility and reactivity .
The mechanism of action for compounds like 2,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid often involves interaction with specific biological targets such as enzymes or receptors. These interactions can lead to inhibition or modulation of enzymatic activity.
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant activity against various cancer cell lines by inhibiting key enzymes involved in cell proliferation and survival pathways. This highlights their potential therapeutic applications in oncology .
2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is primarily utilized in:
The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system characterized by a pyrazole ring annulated to a pyrimidine ring at bonds a and 1,5. This architecture confers remarkable versatility in drug design due to three key attributes:
Table 1: Comparative Bioactive Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | Substituents | Primary Target | Therapeutic Application |
---|---|---|---|
Dorsomorphin | 6-Cl, 7-[2-(4-piperidyl)ethyl] | AMPK | Metabolic disorders |
Zanubrutinib (BGB-3111) | 7-Aminoacyl | Bruton’s tyrosine kinase | Lymphoma |
Dinaciclib | 5-Br, 7-oxazolyl | CDK1/2/9 | Breast cancer |
2,6-Dimethyl-3-COOH | 2,6-diCH₃, 3-COOH | Undisclosed kinases | Synthetic intermediate |
The core’s bioisosteric relationship with purines enables it to mimic adenine, competitively inhibiting ATP-dependent enzymes. This property underpins the clinical success of analogs like zaleplon (sedative) and ocinaplon (anxiolytic), which target GABA receptors [7]. Additionally, pyrazolo[1,5-a]pyrimidines exhibit superior metabolic stability compared to purines due to reduced susceptibility to adenosine deaminase, extending plasma half-life .
The evolution of pyrazolo[1,5-a]pyrimidine chemistry spans five decades, marked by synthetic methodology refinements and biological evaluation breakthroughs:
Table 2: Key Historical Milestones in Pyrazolo[1,5-a]pyrimidine Research
Year Range | Development | Impact |
---|---|---|
1960–1980 | Classical cyclocondensation methods | Enabled scaffold access; limited regiocontrol |
2007 | Dorsomorphin identified as AMPK inhibitor | Validated kinase targeting applications |
2010–2015 | Microwave-assisted solvent-free protocols | Improved yields (>90%) and reaction efficiency |
2016–2025 | Palladium-mediated C–H functionalization | Expanded C-5/C-7 derivatization options |
The structural elucidation of 2,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 90349-23-8) emerged from efforts to optimize solubility in kinase inhibitors. Early analogs without the C-3 carboxylic acid exhibited poor bioavailability (LogP >3.0), prompting introduction of ionizable groups [1] [5]. Commercial availability since ~2010 facilitated broad evaluation, with purity specifications now reaching ≥98% (Sigma-Aldrich, Synthonix) [2].
The strategic placement of methyl groups at C-2/C-6 and a carboxylic acid at C-3 induces profound effects on molecular properties and target engagement:
Steric and Electronic Effects
Physicochemical Optimization
Table 3: Impact of Substituents on Molecular Properties
Substituent Pattern | LogP | Water Solubility (mg/mL) | Key Biological Effect |
---|---|---|---|
Unsubstituted core | 2.8 | <0.1 | Low target affinity; poor solubility |
2,6-Dimethyl | 2.1 | 0.5 | Enhanced hydrophobic pocket binding |
3-Carboxylic acid | 0.5 | >10 | Salt bridge formation; metal chelation |
2,6-Dimethyl + 3-COOH | 1.0 | 8.2 | Optimal balance for kinase inhibition |
Target Engagement Mechanisms
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4